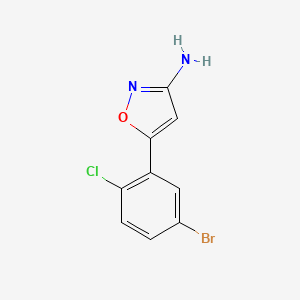

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2O |

|---|---|

Molecular Weight |

273.51 g/mol |

IUPAC Name |

5-(5-bromo-2-chlorophenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C9H6BrClN2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |

InChI Key |

DNVFGGTVHJJIIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=NO2)N)Cl |

Origin of Product |

United States |

Structure Based Drug Design:when the Three Dimensional Structure of the Biological Target is Known, Structure Based Drug Design Can Be a Powerful Optimization Strategy. Docking Studies of 5 5 Bromo 2 Chlorophenyl Isoxazol 3 Amine and Its Analogs into the Target S Binding Site Can Reveal Key Interactions and Suggest Specific Modifications to Enhance Binding Affinity. for Instance, if a Hydrophobic Pocket is Identified Near the Phenyl Ring, Extending a Substituent from the Ring to Fill This Pocket Could Increase Potency. Similarly, if a Hydrogen Bonding Opportunity is Not Fully Exploited by the 3 Amino Group, Modifications to This Group Could Be Designed to Form Stronger Interactions.

An example of such a rational design approach is the modification of a 3,4-diaryl-isoxazole-based CK1 inhibitor with chiral pyrrolidine (B122466) scaffolds to extend the pharmacophore towards the ribose pocket of the ATP binding site, leading to the development of potent and selective inhibitors. nih.gov This demonstrates how SAR data, combined with structural information, can guide the design of next-generation compounds with improved therapeutic potential.

Preclinical Biological Activity and Molecular Mechanisms of 5 5 Bromo 2 Chlorophenyl Isoxazol 3 Amine

Investigations into Enzyme Modulation and Inhibition

Histone Deacetylase (HDAC) Inhibition Studies in Preclinical Models

Currently, there is no publicly available scientific literature detailing preclinical investigations into the inhibitory effects of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine on histone deacetylases (HDACs). As such, no data regarding its potency (e.g., IC50 values) or selectivity for different HDAC isoforms in preclinical models has been reported.

Topoisomerase II Inhibition Research

There is no available research in the public domain that has examined the potential of this compound to act as an inhibitor of topoisomerase II. Consequently, its mechanism of action and inhibitory activity against this enzyme remain uncharacterized.

Cyclooxygenase-2 (COX-2) Modulation Studies

There is a lack of publicly accessible research on the modulatory effects of this compound on the cyclooxygenase-2 (COX-2) enzyme. Studies to determine its inhibitory or activating potential and the associated molecular interactions have not been reported.

Receptor Interaction and Modulation Studies

Gamma-Aminobutyric Acid (GABA) Receptor System Interactions (e.g., GABA-A Receptor)

No preclinical studies have been published in the available scientific literature regarding the interaction of this compound with the Gamma-Aminobutyric Acid (GABA) receptor system, including the GABA-A receptor subtype. Its potential to modulate GABAergic neurotransmission is currently unknown.

Serotonin (B10506) (5-HT2A) Receptor Antagonism Studies

There is no specific information available in peer-reviewed scientific literature detailing studies on the serotonin (5-HT2A) receptor antagonist activity of this compound. Blockade of the 5-HT2A receptor is a key characteristic of numerous antipsychotic medications. nih.govnih.gov However, the potential for this specific compound to bind to and antagonize the 5-HT2A receptor has not been documented in preclinical investigations.

Receptor Tyrosine Kinase (RTK) Inhibition Investigations (e.g., VEGFR, PDGFR)

Investigations into the inhibitory effects of this compound on receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Platelet-Derived Growth Factor Receptor (PDGFR), have not been reported in the accessible scientific literature. While various heterocyclic compounds are explored as potential RTK inhibitors for anti-angiogenic and anti-cancer effects, specific kinase inhibition assay data for this compound is not available. nih.govnih.gov

Mechanistic Studies on Cellular Processes in Preclinical Models (In vitro and non-human In vivo)

Research on Cell Cycle Progression and Apoptosis Induction

There are no specific preclinical studies published that describe the effects of this compound on cell cycle progression or the induction of apoptosis. Mechanistic studies using techniques such as flow cytometry to analyze cell cycle distribution or annexin (B1180172) V/PI staining to detect apoptosis have not been documented for this particular compound. researchgate.netexcli.desemanticscholar.orgnih.gov A study on structurally distinct 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed some anticancer activity, but this cannot be extrapolated to the isoxazole-containing title compound. mdpi.com

Elucidation of Molecular Signaling Pathway Modulation

No dedicated research is available that elucidates the modulation of specific molecular signaling pathways by this compound in preclinical models. Consequently, its impact on intracellular signaling cascades involved in processes like cell proliferation, survival, or differentiation remains uncharacterized.

Broad Spectrum Biological Activity Research of Isoxazole (B147169) Scaffolds (Contextual Studies)

While direct preclinical data on this compound is not available, the isoxazole scaffold it contains is a well-recognized pharmacophore in medicinal chemistry, known for a wide array of biological activities. researchgate.netnih.govrsc.org The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts unique physicochemical properties that are leveraged in drug design. ijpca.orgijpca.org

The diverse pharmacological actions of isoxazole derivatives are attributed to the structural versatility of the ring, which allows for various substitutions to modulate biological activity, potency, and selectivity. researchgate.netijpca.org This has led to the development of isoxazole-containing compounds across numerous therapeutic areas.

Research has demonstrated that isoxazole derivatives possess a broad spectrum of biological activities, including:

Anticancer: Various isoxazole analogs have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. nih.gov

Anti-inflammatory: The isoxazole nucleus is a key component in some anti-inflammatory agents. nih.gov

Antimicrobial: This class of compounds has shown efficacy against a range of bacterial and fungal pathogens. researchgate.net

Neuroprotective: Certain derivatives have been investigated for their potential in treating neurodegenerative disorders. rsc.org

Antiviral, Anticonvulsant, and Analgesic properties have also been reported for compounds containing the isoxazole scaffold. nih.govijpca.org

The presence of halogen substituents, such as the bromo and chloro groups on the phenyl ring of this compound, is a common strategy in medicinal chemistry to potentially enhance biological activity. For instance, studies on other classes of isoxazole derivatives have shown that the inclusion of chloro and bromo groups can enhance antibacterial activity. ijpca.org However, without direct experimental evidence, the specific biological profile of this compound cannot be determined.

Table 1: Summary of Investigated Biological Activities for the Isoxazole Scaffold

| Biological Activity | General Findings | References |

|---|---|---|

| Anticancer | Derivatives show cytotoxic effects against various human cancer cell lines. | nih.gov |

| Anti-inflammatory | The isoxazole nucleus is found in compounds with demonstrated anti-inflammatory properties. | nih.gov |

| Antimicrobial | Exhibits activity against both bacterial and fungal strains. | researchgate.net |

| Neuroprotective | Considered an attractive scaffold for developing therapies for neurodegenerative disorders. | rsc.org |

| Antiviral | Some isoxazole-containing compounds have been reported to have antiviral effects. | nih.govijpca.org |

| Anticonvulsant | The scaffold is present in molecules investigated for anticonvulsant activity. | nih.gov |

Antimicrobial Activity Investigations

The antimicrobial potential of isoxazole derivatives, including structures related to this compound, has been a subject of extensive research. These investigations span antibacterial, antifungal, antileishmanial, and antitubercular activities.

Antibacterial and Antifungal Activity:

Research into isoxazole-containing compounds has revealed their potential against a range of bacterial and fungal pathogens. For instance, certain 3,5-disubstituted isoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. While specific data on this compound is not extensively detailed in the provided context, the broader class of isoxazole amides and related heterocyclic compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com For example, some isoxazole-amide derivatives have demonstrated notable inhibitory zones against S. aureus and E. coli. connectjournals.com The antimicrobial mechanism of such compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov

The antifungal activity of isoxazole derivatives has also been explored. Some compounds have displayed inhibitory effects against fungal strains like Candida albicans and Aspergillus niger. nih.govresearchgate.net The presence of halogen atoms, such as bromine and chlorine, on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

Antileishmanial Activity:

Leishmaniasis, a parasitic disease, is a significant global health concern. A chemical library of substituted 3-aminoisoxazoles was screened for antileishmanial activity against L. donovani. nih.gov Several compounds displayed better inhibition of the parasite's amastigote stage compared to the standard drug, miltefosine. nih.gov This suggests that the isoxazole scaffold is a promising starting point for the development of new antileishmanial agents. nih.govmdpi.comnih.gov

Antitubercular Activity:

Tuberculosis remains a major infectious disease, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Isoxazole derivatives have been investigated for their potential against Mycobacterium tuberculosis. nih.gov Studies on related structures, such as 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, have shown growth inhibitory activity against both drug-susceptible and drug-resistant strains. nih.gov The isoxazole core is considered a key pharmacophore in these molecules. nih.gov The mechanism of action for some nitro-substituted heteroaromatic compounds is thought to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. nih.govresearchgate.netnih.gov

Table 1: Investigated Antimicrobial Activities of Related Isoxazole Derivatives

| Activity | Target Organism/s | General Findings |

| Antibacterial | Gram-positive and Gram-negative bacteria | Moderate to good activity observed for some derivatives. connectjournals.com |

| Antifungal | Candida albicans, Aspergillus niger | Inhibitory effects demonstrated by certain isoxazole compounds. nih.govresearchgate.net |

| Antileishmanial | Leishmania donovani | Some 3-aminoisoxazoles showed potent inhibition of amastigotes. nih.gov |

| Antitubercular | Mycobacterium tuberculosis | Isoxazole-containing compounds have shown activity against drug-susceptible and resistant strains. nih.gov |

Anti-Inflammatory Research Paradigms

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a priority. Isoxazole derivatives have been explored for their anti-inflammatory potential. The anti-inflammatory effects of compounds are often evaluated using models such as carrageenan-induced paw edema in rats. scholarsresearchlibrary.commdpi.com

Research has shown that certain isoxazole derivatives can significantly reduce inflammation in these models. scholarsresearchlibrary.com The mechanism of action is often linked to the inhibition of pro-inflammatory mediators. For example, some compounds have been found to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. nih.gov The structural features of this compound, particularly the substituted phenyl ring, are common in molecules designed to target inflammatory pathways.

Antioxidant Activity Studies and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is involved in the pathogenesis of many diseases. Antioxidants can mitigate this damage by scavenging free radicals.

The antioxidant potential of various phenolic and heterocyclic compounds has been widely studied. nih.govnih.gov The ability of a compound to donate a hydrogen atom or an electron is crucial for its radical scavenging activity. The presence of an amine group on the isoxazole ring of this compound could contribute to its antioxidant properties. Studies on related structures often employ assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging to quantify antioxidant capacity. nih.gov

Neuroprotective and Central Nervous System Receptor Research

The central nervous system (CNS) is a complex and vital part of the body. Neurodegenerative diseases and psychiatric disorders represent a significant health burden. There is ongoing research into the potential of various compounds to exert neuroprotective effects and to modulate the activity of CNS receptors.

The glutamatergic system, and specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, play a crucial role in synaptic plasticity and are implicated in the pathophysiology of depression. nih.gov While direct research on this compound in this area is not extensively covered, the isoxazole core is a component of molecules that interact with CNS targets. The ability of a compound to cross the blood-brain barrier is a critical factor for its potential activity in the CNS. nih.gov The physicochemical properties of this compound, influenced by its halogen substituents, would be a key determinant of its CNS penetration and potential neuropharmacological activity.

Structure Activity Relationship Sar Studies of 5 5 Bromo 2 Chlorophenyl Isoxazol 3 Amine Analogs

Influence of Halogen Substituents on Molecular Interactions, Binding Affinity, and Selectivity

The substitution pattern of bromine and chlorine in the parent compound, 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, is crucial for its activity. The bromine atom at the 5-position and the chlorine atom at the 2-position of the phenyl ring contribute to the molecule's electronic and conformational properties. Halogens, particularly bromine and chlorine, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the biological target, such as a carbonyl oxygen or an aromatic ring. The strength of this interaction is influenced by the polarizability of the halogen, with bromine being more polarizable and generally a stronger halogen bond donor than chlorine.

Studies on related halogenated isoxazole (B147169) derivatives have demonstrated the importance of the halogen type and position for selective inhibition. For instance, research on 3-bromo-isoxazoline inhibitors has shown that the bromine atom is key for the selective alkylation of catalytic cysteines in the glyceraldehyde-3-phosphate dehydrogenase of Plasmodium falciparum over the human ortholog. nih.gov This highlights the potential of bromine substituents to confer selectivity. Under identical experimental conditions that resulted in complete and rapid inhibition of the protozoan enzyme, the human equivalent was only inhibited by 25%, with just one catalytic cysteine being alkylated within the tetramer. nih.gov

The following table summarizes the general influence of halogen substituents on the properties of isoxazole analogs:

| Halogen Substituent | Property | Influence on Molecular Interactions | Effect on Binding Affinity and Selectivity |

| Bromine | High polarizability, strong halogen bond donor | Can form strong halogen bonds with nucleophilic residues in the binding pocket. | Often contributes to high binding affinity. The specific position can be critical for achieving selectivity. |

| Chlorine | Moderate polarizability, moderate halogen bond donor | Can participate in halogen bonding and other electrostatic interactions. | Contributes to binding affinity. Its steric and electronic effects can influence selectivity. |

Impact of Phenyl Ring Substitutions on Biological Activity and Specificity

Substitutions on the phenyl ring of 5-phenylisoxazol-3-amine (B2541051) analogs profoundly impact their biological activity and specificity by altering their electronic properties, steric profile, and potential for hydrogen bonding. Both electron-donating and electron-withdrawing groups can modulate the potency and selectivity of these compounds, depending on the specific biological target.

Quantitative Structure-Activity Relationship (QSAR) studies on various isoxazole derivatives have provided valuable insights into the effects of phenyl ring substitutions. For instance, in the context of VEGFR2 inhibition, studies have indicated that the presence of more electron-donating groups on the benzene (B151609) ring linked to the isoxazole moiety is necessary for activity. nih.govresearchgate.net This suggests that an electron-rich phenyl ring may engage in favorable interactions within the VEGFR2 binding site.

Conversely, for other targets, electron-withdrawing groups on the phenyl ring have been shown to enhance biological activity. Studies on urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole revealed that the presence of electron-withdrawing groups like trifluoromethyl and chloro increased antimicrobial activity to a greater extent. nih.gov This highlights the target-dependent nature of the optimal substitution pattern.

The position of the substituent on the phenyl ring is also a critical determinant of activity. Ortho, meta, and para substitutions can lead to vastly different biological outcomes by altering the molecule's conformation and its ability to interact with specific residues in the target's binding pocket. For example, an ortho-substituted bromo compound in a series of isoxazole derivatives demonstrated more valuable cytotoxic effects than other halogen-substituted analogs. nih.gov

The following table provides examples of the impact of different phenyl ring substitutions on the biological activity of isoxazole analogs:

| Substituent Type | General Effect on Phenyl Ring | Impact on Biological Activity | Example Target Class |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increases electron density of the ring. | Can enhance activity, for example, by strengthening cation-π interactions. | Kinases (e.g., VEGFR2) |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3, -Cl) | Decreases electron density of the ring. | Can enhance activity, potentially by increasing the acidity of nearby protons or through favorable electrostatic interactions. | Antimicrobial targets |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Introduces potential for specific hydrogen bonding. | Can significantly increase binding affinity and selectivity if complementary residues are present in the binding site. | Various enzymes and receptors |

Role of the Isoxazole Ring System in Biological Recognition and Pharmacophore Definition

The isoxazole ring system is a cornerstone of the biological activity of this compound and its analogs, serving as a crucial pharmacophoric element for biological recognition. ufrj.brunimore.it This five-membered heterocyclic ring is not merely a scaffold but an active participant in molecular interactions with biological targets.

The arrangement of the oxygen and nitrogen atoms in the isoxazole ring creates a unique electronic and hydrogen-bonding profile. The nitrogen atom can act as a hydrogen bond acceptor, a feature that is often critical for anchoring the molecule within a binding site. For example, in the context of CK1 inhibitors, the isoxazole ring nitrogen is predicted to form a hydrogen bond with a structural water molecule in the ATP binding site. nih.gov

Furthermore, the isoxazole ring is a relatively rigid and planar system, which helps to orient the appended phenyl ring and the 3-amino group in a defined spatial arrangement. This conformational constraint is vital for presenting the key interacting groups to the biological target in an optimal geometry for binding.

The isoxazole ring is also considered a bioisostere for other functional groups, such as amide and ester moieties. rsc.org Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacological profile. The isoxazole ring's stability and ability to mimic the electronic and steric properties of other groups make it a valuable component in medicinal chemistry. For instance, the 3-hydroxy-5-methyl-4-isoxazole moiety has been used as a bioisostere for a carboxylic acid group in designing potent agonists of the glutamic acid receptor. drugdesign.org The replacement of other heterocyclic rings, such as oxazole (B20620) or imidazole, with a 1,2,3-triazole ring, a close relative of isoxazole, has also been explored to modulate biological activity. unimore.it

Elucidation of Key Pharmacophoric Features for Target Binding and Functional Modulation

The pharmacophore of a molecule defines the essential spatial arrangement of features that are necessary for its biological activity. For this compound analogs, the key pharmacophoric features can be dissected into several components that contribute to target binding and functional modulation.

A general pharmacophore model for this class of compounds would include:

A hydrogen bond acceptor: The nitrogen atom of the isoxazole ring is a key hydrogen bond acceptor.

A substituted aromatic ring: The 5-(5-bromo-2-chlorophenyl) group serves as a hydrophobic moiety that can engage in van der Waals and hydrophobic interactions within the binding pocket. The specific halogen substitution pattern fine-tunes these interactions and can contribute to selectivity.

A hydrogen bond donor/acceptor group: The 3-amino group on the isoxazole ring can act as both a hydrogen bond donor and acceptor, providing a crucial interaction point with the target protein.

A defined spatial arrangement: The relative orientation of the substituted phenyl ring and the 3-amino group, dictated by the isoxazole scaffold, is critical for proper alignment within the binding site.

In the specific context of kinase inhibition, such as with CK1, the pharmacophore can be more precisely defined. The amidopyridinyl moiety of a diaryl-isoxazole inhibitor occupies the adenine (B156593) region of the ATP binding site, forming bidentate interactions with the protein backbone. nih.gov The isoxazole ring itself is predicted to pack between hydrophobic residues. nih.gov This illustrates how the isoxazole core and its substituents contribute to a multi-point interaction model that is essential for high-affinity binding.

For VEGFR2 inhibitors, molecular docking studies have revealed that isoxazole derivatives often show a strong affinity for the crucial amino acids Cys919, Asp1046, and Glu885. nih.gov The pharmacophore for these inhibitors would therefore include features that can favorably interact with these specific residues.

Rational Design and Optimization Strategies Derived from SAR Analysis

The structure-activity relationship data for this compound analogs provides a solid foundation for the rational design and optimization of new, more potent, and selective compounds. Several strategies can be employed based on the SAR insights discussed in the previous sections.

Future Research Directions and Potential Academic Applications

Exploration of Novel and Sustainable Synthetic Pathways for Isoxazole (B147169) Amines

Traditional synthesis methods for isoxazole derivatives often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.compreprints.org Consequently, a significant future direction is the development of green and sustainable synthetic strategies. rsc.orgbenthamdirect.com These modern approaches prioritize environmental friendliness, efficiency, and atom economy.

Key areas of exploration include:

Sonochemistry: Ultrasound-assisted synthesis has emerged as a powerful green technique, offering enhanced reaction rates, improved yields, and reduced energy consumption. mdpi.compreprints.orgresearchgate.net This method can facilitate efficient cyclization and multicomponent reactions under milder conditions, often minimizing the need for toxic catalysts and solvents. mdpi.compreprints.org

Microwave Irradiation: Microwave-assisted synthesis is another green chemistry protocol that accelerates reaction rates, leading to high selectivity and improved product yields compared to conventional heating methods. benthamdirect.comnih.gov

Novel Catalytic Systems: Research into biodegradable and reusable catalysts, such as tartaric acid or agro-waste extracts, is gaining traction. nih.govresearchgate.net These catalysts often allow reactions to proceed under solvent-free conditions or in environmentally benign solvents like water, aligning with the principles of green chemistry. mdpi.comresearchgate.netmdpi.com

| Methodology | Key Advantages | Challenges | References |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures | Long reaction times, harsh conditions, use of toxic solvents | mdpi.compreprints.org |

| Ultrasound-Assisted Synthesis | Faster reactions, higher yields, energy efficient, milder conditions | Specialized equipment required | mdpi.compreprints.orgresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates, high yields, clean process | Potential for localized overheating, specialized equipment | benthamdirect.comnih.gov |

| Green Catalysis | Use of biodegradable/reusable catalysts, often solvent-free or in aqueous media | Catalyst efficiency and recovery can be variable | mdpi.comnih.govresearchgate.net |

Development of Advanced Analytical and Characterization Techniques for Complex Derivates

As more complex derivatives of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine are synthesized, the need for sophisticated analytical techniques for their unambiguous characterization becomes paramount. Future research will focus on refining and applying advanced spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments (HSQC, HMBC) and the analysis of 13C and 15N chemical shifts, are crucial for detailed structural elucidation and distinguishing between isomers. acs.orgresearchgate.netnih.govnih.gov Comparing experimental NMR data with theoretical values predicted by Density Functional Theory (DFT) calculations can provide deeper structural insights. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. nih.gov Furthermore, the interpretation of fragmentation patterns can be a powerful tool for isomer determination and structural analysis. acs.orgresearchgate.net

X-ray Crystallography: Single-crystal X-ray crystallography provides definitive, three-dimensional structural information, which is invaluable for understanding the precise stereochemistry and conformation of complex isoxazole derivatives. nih.govnih.gov This technique is particularly important when studying interactions with biological targets. nih.gov

Deeper Mechanistic Elucidation of Molecular and Cellular Interactions

Understanding how isoxazole derivatives interact with biological systems at the molecular and cellular levels is critical for their development as therapeutic agents. nih.gov Future research will delve deeper into the mechanisms of action of compounds like this compound.

Potential research avenues include:

Target Identification: Identifying the specific biological targets (e.g., enzymes, receptors) with which the compound interacts. nih.gov For instance, isoxazoles have been identified as inhibitors of enzymes like cyclooxygenases (COX) and as modulators of nuclear receptors such as RORγt. nih.govnih.gov

Cellular Pathway Analysis: Investigating the downstream effects of compound interaction, such as the inhibition of cell survival pathways (e.g., Akt signaling), induction of apoptosis, and cell cycle arrest. nih.govresearchgate.net

Mechanism of Action Studies: Elucidating the precise molecular mechanisms, which may involve the generation of reactive oxygen species (ROS), modulation of transcription factors like NF-κB, or interference with protein synthesis. nih.govnih.gov For example, studies have shown that some isoxazole derivatives induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP. researchgate.net

Design and Synthesis of Multi-Targeted Ligands based on the Isoxazole Scaffold

The structural versatility of the isoxazole ring makes it an attractive scaffold for designing ligands that can interact with multiple biological targets simultaneously. rsc.orgresearchgate.net This multi-targeted approach is an emerging trend in drug discovery, aimed at treating complex diseases like cancer and neurodegenerative disorders by modulating several disease-related pathways at once. rsc.orgnih.gov

Future research will focus on:

Hybrid Molecule Synthesis: Creating hybrid compounds by combining the isoxazole core with other pharmacologically active motifs. nih.gov This strategy aims to exploit the synergistic advantages of different structural features to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the isoxazole and phenyl rings to understand how structural changes affect biological activity and target selectivity. nih.govacs.orgmdpi.com SAR studies are essential for optimizing lead compounds into drug-like molecules with improved efficacy. acs.orgnih.gov

Broad-Spectrum Activity: The isoxazole nucleus is found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making it an ideal starting point for developing multi-functional therapeutic agents. rsc.orgnih.gov

Application as Chemical Probes for Investigating Biological Pathways

Beyond therapeutic applications, isoxazole derivatives have significant potential as chemical probes for studying complex biological processes. nih.gov Their ability to be functionalized allows for the attachment of reporter groups, such as fluorescent tags.

Key applications include:

Fluorescent Probes: Synthesizing isoxazole-fluorophore conjugates to visualize and track biological targets within cells. nih.gov For example, isoxazole-dihydropyridine conjugates have been used as fluorescent probes to study the multidrug-resistance transporter (MDR-1). nih.gov

Binding and Interaction Studies: Using these probes to investigate molecular interactions, such as the binding of small molecules to proteins or nucleic acids. nih.govperiodikos.com.br The fluorescence of such probes can be significantly enhanced upon binding to their biological target, providing a clear signal for analysis. periodikos.com.br

Pathway Elucidation: Employing these tools to dissect cellular signaling pathways and understand the function of specific proteins in their native environment.

Integration with Advanced Computational Methods for Predictive Modeling and Rational Design

Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the rational design and optimization of new drug candidates. Integrating these methods into the study of this compound and its derivatives can significantly accelerate research.

Future applications of computational methods include:

Molecular Docking: Simulating the binding of isoxazole derivatives to the active sites of target proteins to predict binding affinity and orientation. nih.govnih.gov This helps in understanding the molecular basis of activity and guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the ligand-protein complex over time to assess its stability and understand the nuances of their interaction. nih.gov

ADME-T Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov

| Computational Method | Application in Drug Design | References |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinity of ligands to biological targets. | nih.govnih.gov |

| QSAR | Correlates chemical structure with biological activity to predict potency. | nih.govresearchgate.net |

| Molecular Dynamics | Simulates the movement of atoms to assess ligand-protein complex stability. | nih.gov |

| ADME-T Analysis | Predicts pharmacokinetic and toxicity profiles of drug candidates. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Introduce bromine/chlorine substituents via halogen exchange under polar aprotic solvents (e.g., DMF) with catalysts like Cu(I) .

- Cyclization : Form the isoxazole ring using hydroxylamine and α,β-unsaturated ketones, optimizing temperature (80–120°C) and pH (neutral to mildly acidic) .

- Optimization : Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity. Adjust reaction time and stoichiometry to minimize byproducts .

Q. How should researchers handle storage and stability considerations for this compound?

- Methodological Answer :

- Storage : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The bromine-chlorine bond is susceptible to hydrolysis, so anhydrous conditions are critical .

Advanced Research Questions

Q. What strategies are effective in resolving structural ambiguities through X-ray crystallography?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. For twinned crystals, apply the SHELXL TWIN command .

- Refinement : Employ SHELXTL for anisotropic displacement parameters. Address disorder using PART and SUMP instructions .

- Validation : Cross-validate with PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .

Q. How can researchers design experiments to assess the compound's bioactivity?

- Methodological Answer :

- In Vitro Assays : Test apoptosis induction via flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values should be compared to controls like cisplatin .

- In Vivo Models : Use xenograft mice (e.g., BALB/c nude mice) to evaluate tumor growth inhibition. Radiolabel the compound (e.g., ¹¹C) for PET imaging to track biodistribution .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : Use UPLC-MS (C18 column, 0.1% formic acid/ACN gradient) with UV (254 nm) and ESI+ detection. Confirm molecular ion [M+H]⁺ at m/z 287.94 (C₉H₆BrClN₂O) .

- Structural Confirmation : Combine ¹H/¹³C NMR (DMSO-d₆, 500 MHz) with HSQC/HMBC for regiochemistry. Key signals: isoxazole C3 (δ ~160 ppm), aromatic Br/Cl (δ 7.2–7.8 ppm) .

Q. How to address contradictions in spectral data during characterization?

- Methodological Answer :

- Spectral Discrepancies : If NMR shows unexpected peaks, re-crystallize and re-acquire data. For example, tautomeric forms of isoxazole may require variable-temperature NMR .

- Crystallographic Mismatches : Re-refine with alternative space groups (e.g., P1 vs. P2₁/c) using SHELXL. Validate against DFT-calculated bond lengths (e.g., B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.